6-chloronaphthalene-2-sulfonic Acid
Overview
Description
6-Chloronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₇ClO₃S and a molecular weight of 242.68 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is a white crystalline powder that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloronaphthalene-2-sulfonic acid typically involves the sulfonation of 6-chloronaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 100-150°C and continuous stirring to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
6-Chloronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfonamide derivatives.
Scientific Research Applications
6-Chloronaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloronaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the chlorine atom at the 6th position.
Naphthalene-1-sulfonic acid: Sulfonic acid group is at the 1st position instead of the 2nd.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2nd and 6th positions.
Uniqueness
6-Chloronaphthalene-2-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-chloronaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWRHIJDODKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434209 | |
Record name | 6-chloronaphthalene-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-14-8 | |
Record name | 6-chloronaphthalene-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.